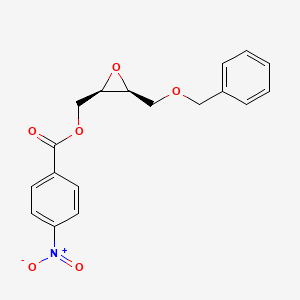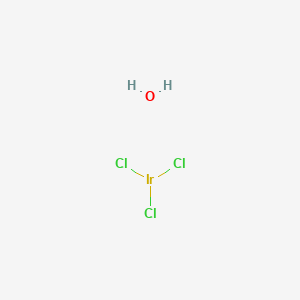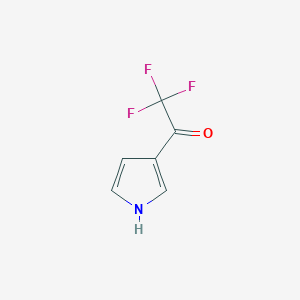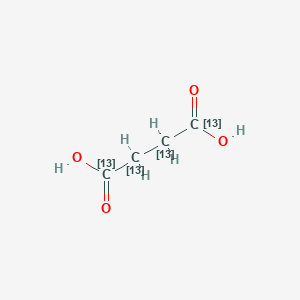
Succinic acid-13C4
概要
説明
Succinic acid-13C4 is the 13C labeled Succinic acid. It is a potent and orally active anxiolytic agent. Succinic acid is an intermediate product of the tricarboxylic acid cycle. It can be used as a precursor of many industrially important chemicals in food, chemical, and pharmaceutical industries .
Synthesis Analysis
Succinic acid, a dicarboxylic acid produced as an intermediate of the tricarboxylic acid (TCA) cycle, is one of the most important platform chemicals for the production of various high value-added derivatives . As traditional chemical synthesis processes suffer from nonrenewable resources and environment pollution, succinic acid biosynthesis has drawn increasing attention as a viable, more environmentally friendly alternative .Molecular Structure Analysis
The molecular formula of Succinic acid-13C4 is 13C4H6O4. It has a molecular weight of 122.06 .Chemical Reactions Analysis
Succinate is an essential component of the Krebs or citric acid cycle and serves as an electron donor in the production of fumaric acid and FADH2 .Physical And Chemical Properties Analysis
Succinic acid is a water-soluble, colorless crystal with an acid taste. It has a melting point of 185–187° C (365–369° F) .科学的研究の応用
Pharmacokinetics and Tissue Distribution
Succinic acid-13C4 is used in pharmacokinetic studies to evaluate the in vivo efficacy of succinic acid . It helps distinguish between endogenous and exogenous succinic acid, providing valuable information about the clearance, volume of distribution, and terminal half-life of succinic acid . It has been found that succinic acid-13C4 is quickly absorbed and distributed, with the highest exposure in the liver, followed by brown adipose tissue, white adipose tissue, and the kidneys .
Biomolecular NMR
Succinic acid-13C4 is used in biomolecular Nuclear Magnetic Resonance (NMR) studies . NMR is a powerful tool for determining the structures of molecules and studying molecular physics, and the use of labeled compounds like Succinic acid-13C4 can enhance the accuracy and reliability of these studies .
Metabolism Studies
Succinic acid-13C4 is used in metabolism studies . As an important intermediate of the TCA (or Krebs, citric acid) cycle, succinic acid plays a crucial role in energy metabolism. The use of Succinic acid-13C4 allows researchers to track and study metabolic processes in more detail .
Metabolomics
In the field of metabolomics, Succinic acid-13C4 is used as a standard in quantitative MS-based experiments . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms. The use of labeled compounds like Succinic acid-13C4 can enhance the accuracy and reliability of these studies .
MS/MS Standards
Succinic acid-13C4 is used as a standard in MS/MS (Tandem Mass Spectrometry) experiments . MS/MS is a powerful technique used to analyze the composition and structure of molecules. The use of labeled compounds like Succinic acid-13C4 can enhance the accuracy and reliability of these studies .
Proteomics
In the field of proteomics, Succinic acid-13C4 is used . Proteomics is the large-scale study of proteins, and the use of labeled compounds like Succinic acid-13C4 can enhance the accuracy and reliability of these studies .
7. Biosynthesis of Bulk and Specialty Chemicals Succinic acid, a C4 tricarboxylic acid cycle intermediate, is used as raw material for bulk chemicals and specialty chemicals, such as tetrahydrofuran and 1,4-butanediol . The use of Succinic acid-13C4 can enhance the accuracy and reliability of these studies .
Synthesis of Biodegradable Biopolymers
Succinic acid is also used to synthesize the biodegradable biopolymers PBS (polymer poly (butylene succinate)) . The use of Succinic acid-13C4 can enhance the accuracy and reliability of these studies .
Safety And Hazards
将来の方向性
Succinic acid is widely used as a food additive, and its effects on sepsis, cancer, ataxia, and obesity were recently reported. Dietary drug exposure studies have been conducted to evaluate the in vivo efficacy of succinic acid, but limited pharmacokinetic information is available . Therefore, future research could focus on evaluating the pharmacokinetic profiles and tissue distribution of succinic acid .
特性
IUPAC Name |
(1,2,3,4-13C4)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584023 | |
| Record name | (~13~C_4_)Butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.059 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinic acid-13C4 | |
CAS RN |
201595-67-7 | |
| Record name | (~13~C_4_)Butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201595-67-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is succinic acid-13C4 used in research instead of regular succinic acid?
A1: Succinic acid is naturally present in many organisms, making it difficult to track the fate of externally administered succinic acid. Succinic acid-13C4 (13C4SA) is a stable isotope-labeled form of succinic acid where four carbon-12 atoms are replaced with carbon-13. This labeling allows researchers to distinguish between exogenously administered 13C4SA and endogenously produced succinic acid. This differentiation is crucial for accurately determining the pharmacokinetic parameters of succinic acid, as demonstrated in the study by [].
Q2: What are the key pharmacokinetic findings of succinic acid-13C4 in mice?
A2: The research paper [] provides valuable insights into the pharmacokinetic profile of 13C4SA in mice:
- Rapid Clearance: 13C4SA exhibited rapid clearance from the plasma after intravenous administration, with a clearance rate of 4574.5 mL/h/kg [].
- Short Half-Life: The terminal half-life of 13C4SA was determined to be 0.56 hours, indicating swift elimination from the body [].
- Low Oral Bioavailability: Oral administration resulted in a significantly lower bioavailability of 1.5%, suggesting poor absorption from the gastrointestinal tract [].
- Tissue Distribution: The liver exhibited the highest concentration of 13C4SA, followed by brown adipose tissue, white adipose tissue, and the kidneys []. This highlights the potential role of these organs in the metabolism and elimination of succinic acid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


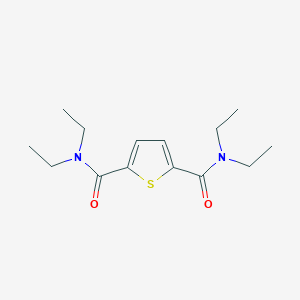

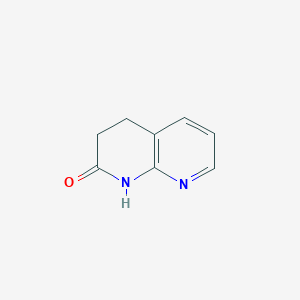
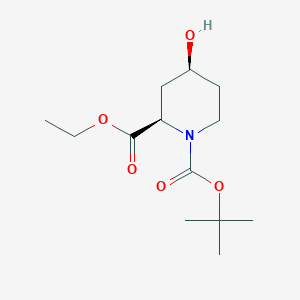

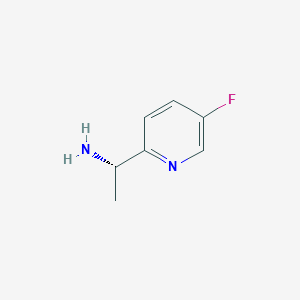
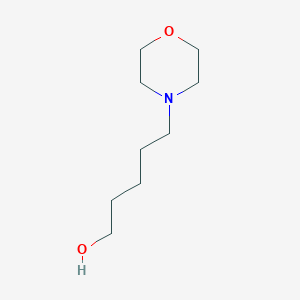
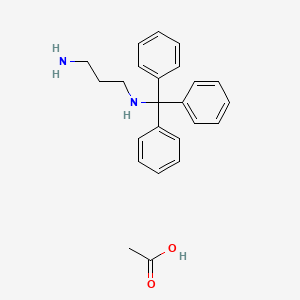
![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)

